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The biological activity of pharmaceuticals is often dictated by their stereochemistry.[6]

Consequently, the enantioselective synthesis of chiral piperidines is of paramount importance.

[7][8] Modern strategies increasingly rely on catalytic asymmetric methods to install

stereocenters with high fidelity.

Authoritative Insight: Why Catalytic Asymmetric
Methods?
Stoichiometric chiral auxiliaries have long been used but generate significant chiral waste.

Catalytic methods, employing either transition metals with chiral ligands or purely organic

catalysts, offer a more atom-economical and elegant solution. The choice between these

depends on the desired transformation; organocatalysis excels in domino reactions forming

multiple stereocenters, while transition metal catalysis offers unparalleled efficiency in reactions

like asymmetric hydrogenation and C-H functionalization.[6][9]

Comparative Efficacy of Asymmetric Methods
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Method
Catalyst/Re
agent

Typical
Substrates

Diastereom
eric Ratio
(dr)

Enantiomeri
c Excess
(ee)

Key
Advantages

Organocataly

tic Domino

Reaction

Quinine-

derived

squaramide

Aldehydes,

Nitroolefins
>20:1 >95%

Forms

multiple

stereocenters

in one pot;

avoids toxic

metals.[6]

Asymmetric

Hydrogenatio

n

Rhodium or

Iridium

complexes

with chiral

phosphine

ligands

Substituted

Pyridines
>99:1 (cis) >99%

High

efficiency and

selectivity for

reducing

aromatic

precursors.[1]

Radical-

Mediated C-H

Cyanation

Chiral Copper

Catalyst

Acyclic

Amines
- up to 98%

Novel (5+1)

approach to

functionalize

unactivated

C-H bonds.[8]

Reductive

Transaminati

on

[Cp*RhCl₂]₂

with a chiral

primary

amine

Pyridinium

Salts
>20:1 >99%

Introduces

stereochemis

try while

replacing the

ring nitrogen.

[9]

Experimental Protocol: Organocatalytic Asymmetric
Synthesis of a Tetrahydropyridine
This protocol is adapted from established methodologies for domino Michael

addition/aminalization reactions.[9]

Materials:
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Aldehyde (e.g., isovaleraldehyde, 0.2 mmol, 1.0 equiv)

Trisubstituted nitroolefin (0.3 mmol, 1.5 equiv)

O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%)

Toluene (solvent)

Standard glassware for organic synthesis

Procedure:

To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-

TMS protected diphenylprolinol catalyst (20 mol%).

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion (typically 24-48 hours), evaporate the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the highly

functionalized chiral piperidine derivative.[9]

Self-Validation: The protocol's success is validated by obtaining consistent, high enantiomeric

excess, which is confirmed through chiral HPLC analysis. The structural integrity is confirmed

via NMR and HRMS, ensuring the desired polysubstituted piperidine has been synthesized.

Visualization: General Workflow for Stereoselective
Piperidine Synthesis
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Caption: General experimental workflow for stereoselective piperidine synthesis.[6]
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Palladium-Catalyzed Cross-Coupling: Forging Key
Bonds with Piperidine Analogs
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical

synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency.[10]

Piperidine analogs are frequently used as nucleophiles in these transformations, particularly in

Buchwald-Hartwig amination, to connect the piperidine core to (hetero)aromatic systems.[11]

[12]

Authoritative Insight: Overcoming Challenges in
Piperidine Coupling
While robust, coupling piperidines can be challenging. Steric hindrance around the nitrogen

atom can slow reaction rates, and the basicity of the piperidine can interfere with certain

catalyst systems. The choice of ligand, base, and solvent is therefore critical. Modern high-

throughput experimentation has been instrumental in identifying catalyst systems that are

effective for coupling piperidines even with challenging five-membered heteroaromatic

electrophiles.[11]

Comparative Efficacy of Piperidine Analogs in C-N
Cross-Coupling
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Piperidine
Analog

Electrophile

Catalyst
System
(Catalyst/Li
gand)

Base Yield
Application/
Significanc
e

Piperidine
4-

Bromoanisole

Pd(OAc)₂ /

P(t-Bu)₃
NaOt-Bu >95%

Synthesis of

H3 receptor

agonists.[12]

Amide-

substituted

Piperidine

Aryl Bromide
Pd₂(dba)₃ /

XPhos
K₂CO₃ High

Melatonin

receptor

ligands for

sleep

disorders.[12]

Benzimidazol

e-based

Piperidine

Aryl Halide Pd Catalyst Various Good

TRPV4

antagonists

for lung

injuries.[12]

N-Boc-

piperazine

(Bioisostere)

4-

Bromoindole

Pd(OAc)₂ /

PPh₃
K₃PO₄ 95%

Synthesis of

Lu-31-130, a

PDE10A

inhibitor.[12]

Note: "Bioisostere" refers to a substituent or group with similar physical or chemical properties

that produce broadly similar biological properties. The benzoylpiperidine fragment is sometimes

considered a bioisostere of the piperazine ring.[5]

Experimental Protocol: Palladium-Catalyzed C-N Cross-
Coupling
This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Materials:

Aryl bromide (1.0 equiv)
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Piperidine analog (1.2 equiv)

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Base (e.g., NaOt-Bu, 1.4 equiv)

Anhydrous solvent (e.g., Toluene)

Inert atmosphere glovebox or Schlenk line

Procedure:

Inside a glovebox, add the aryl bromide, palladium pre-catalyst, phosphine ligand, and base

to an oven-dried reaction vial.

Add the anhydrous solvent, followed by the piperidine analog.

Seal the vial and remove it from the glovebox.

Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 hours),

monitoring by TLC or LC-MS.

After cooling to room temperature, quench the reaction with water and extract the product

with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Self-Validation: The reaction's completion is monitored chromatographically. The identity and

purity of the final product are confirmed by NMR and mass spectrometry, ensuring the

successful C-N bond formation without significant side products.
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Visualization: Catalytic Cycle of Buchwald-Hartwig
Amination
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Caption: Simplified catalytic cycle for Pd-catalyzed C-N cross-coupling.

Piperidines as Foundational Reagents and Catalysts
Beyond their role as complex chiral building blocks, simple piperidine and its close analogs

serve as indispensable reagents and basic catalysts in a multitude of synthetic transformations.

[13]

Authoritative Insight: The Role of Basicity and
Nucleophilicity
Piperidine's efficacy in reactions like the Knoevenagel condensation and Michael addition

stems from its pKa of ~11.2, making it a sufficiently strong base to deprotonate active

methylene compounds without causing unwanted side reactions like saponification.[3] As a

secondary amine, it also acts as an excellent nucleophile, which is exploited in the mechanism

of Fmoc deprotection in solid-phase peptide synthesis (SPPS).[13]

Comparative Efficacy in Base-Catalyzed Reactions

Validation & Comparative
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Reaction Catalyst
Substrate
s

Solvent
Reaction
Time

Yield
Key
Consider
ations

Knoevenag

el

Condensati

on

Piperidine

(10 mol%)

Benzaldeh

yde,

Malononitril

e

Ethanol 1-2 hours >90%

Effective

for

aldehydes

and active

methylene

compound

s.[13]

Aza-

Michael

Addition

Piperidine

(as

nucleophile

)

n-Butyl

acrylate,

Piperidine

Solvent-

free
1-4 hours High

Can be

self-

catalyzed

or

accelerate

d with

Lewis

acids.[13]

Fmoc

Deprotectio

n

20%

Piperidine

in DMF

Fmoc-

protected

peptide-

resin

DMF 5-20 min
Quantitativ

e

Standard

protocol;

risk of side

reactions

like

aspartimid

e

formation.

[13]

Experimental Protocol: Piperidine-Catalyzed
Knoevenagel Condensation
This protocol outlines a general procedure for a piperidine-catalyzed Knoevenagel

condensation.[13]

Materials:
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Aldehyde (e.g., benzaldehyde, 1.0 equiv)

Active methylene compound (e.g., malononitrile, 1.1 equiv)

Piperidine (0.1 equiv, 10 mol%)

Solvent (e.g., Ethanol)

Round-bottom flask with reflux condenser

Procedure:

To a round-bottom flask, add the aldehyde (1.0 equiv), the active methylene compound (1.1

equiv), and the solvent.

Add a catalytic amount of piperidine (10 mol%).

Heat the mixture to reflux and monitor by TLC.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under

reduced pressure and purify by recrystallization or column chromatography.[13]

Self-Validation: The formation of the α,β-unsaturated product is confirmed by the

disappearance of the aldehyde starting material (TLC) and characterization of the product

(NMR), which will show characteristic vinylic proton signals.

Visualization: Mechanism of Fmoc Deprotection by
Piperidine
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Caption: Simplified E1cB mechanism for Fmoc deprotection using piperidine.[13]

Conclusion
The piperidine scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist.

As demonstrated, the efficacy of a particular piperidine analog is inextricably linked to the

specific synthetic challenge at hand. Chiral, functionalized piperidines are essential for building

complex stereocenters via asymmetric catalysis, while simpler analogs serve as robust bases

and nucleophiles. The continued development of novel catalytic systems, particularly in cross-

coupling and C-H functionalization, promises to further expand the utility of these indispensable

building blocks, accelerating the discovery of the next generation of therapeutics.[1][8] The

strategic selection of the appropriate piperidine analog, guided by a deep understanding of

reaction mechanisms and supported by robust experimental protocols, will remain a key

determinant of success in pharmaceutical synthesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b7983659?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Piperidine_Mediated_Reactions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7158869/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7983659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. An overview of piperidine

derivatives as crucial scaffolds in medicinal chemistry, highlighting their use in chiral and

peptidomimetic synthesis. Source: Google Cloud7

Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug

Discovery. A data-driven comparison of piperidine and pyrrolidine, focusing on their

physicochemical properties and impact on drug design. Source: Benchchem3

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. A summary of the

role of piperidine and pyrrolidine as core structures in therapeutic compounds and their

broad-spectrum biological activities. Source: Google Cloud14

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. A

comprehensive review of modern synthetic methods for various piperidine derivatives,

including hydrogenation, cyclization, and cross-coupling reactions. Source: PMC - PubMed

Central1

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of

action and synthetic cascade access to their scaffolds. A review discussing the role of

piperidine in enhancing druggability and its metabolic stability. Source: PubMed4

Pharmacological Applications of Piperidine Derivatives. An encyclopedia entry detailing the

wide range of drug classes that incorporate the piperidine cycle, from anticancer agents to

analgesics. Source: Encyclopedia.pub2

Application Notes and Protocols for Piperidine-Mediated Reactions. A technical document

providing detailed experimental protocols for key piperidine-mediated reactions like Fmoc

deprotection, Knoevenagel condensation, and Michael addition. Source: Benchchem13

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A

Comprehensive Review. A review highlighting the benzoylpiperidine fragment as a

metabolically stable and privileged structure in drug design. Source: PubMed5

The Role of Piperidine Derivatives in Advanced Chemical Synthesis. A discussion on the

utility of protected, chiral piperidines like (S)-3-Amino-1-N-Boc-piperidine in constructing

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-piperidine-derivatives-in-pharmaceutical-synthesis-pd
https://www.benchchem.com/pdf/Piperidine_vs_Pyrrolidine_A_Comparative_Analysis_of_Two_Privileged_Scaffolds_in_Drug_Discovery.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1364751.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://encyclopedia.pub/entry/40989
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Piperidine_Mediated_Reactions.pdf
https://pubmed.ncbi.nlm.nih.gov/38731421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7983659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complex molecules with defined stereochemistry. Source: Google Cloud15

Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H

cyanation. A research article describing a novel copper-catalyzed method for the asymmetric

synthesis of piperidines from linear amines. Source: PMC - NIH16

Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives. A

technical document providing protocols for contemporary stereoselective synthesis

strategies, including organocatalytic and transition metal-catalyzed reactions. Source:

Benchchem6

Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. A

document with protocols for modern asymmetric synthesis of chiral piperidines, including

rhodium-catalyzed transamination and organocatalytic domino reactions. Source:

Benchchem9

Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-

Membered (Hetero)aromatic Electrophiles. A paper describing the use of high-throughput

experimentation to develop a catalyst system for the C-N cross-coupling of piperidines.

Source: Semantic Scholar11

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical

compounds. A review detailing the synthesis of various pharmaceutical agents, including

those with piperidine scaffolds, using palladium-catalyzed C-N coupling. Source: RSC

Publishing12

Impact of Cross-Coupling Reactions in Drug Discovery and Development. A review on the

significance of cross-coupling reactions, including Suzuki-Miyaura, in the synthesis of

pharmaceuticals. Source: PMC10

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/role-piperidine-derivatives-advanced-chemical-synthesis-gc
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJl9dbsG7JYqYezmfkQmFw_Lr2LR06YP21uv9rzjFHDMlX5OWzBMB1ZGwdQV-8HjxWvn656jNviTvc72NAAlKkNWpIuKbauE5rDq9zxQDFx8LnuF_5OIBves7Kl6JnGWZOvNLRqfBSkvyPUU=
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Stereoselective_Synthesis_of_Piperidine_Derivatives.pdf
https://www.benchchem.com/pdf/Asymmetric_Synthesis_of_Chiral_Piperidine_Compounds_Application_Notes_and_Protocols.pdf
https://www.semanticscholar.org/paper/Data-Rich-Experimentation-Enables-Couplings-of-and-Sather-Martinot/b05398cbba91d49057a7a05814c6d4f95fb0b1bb
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07412e
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://www.benchchem.com/product/b7983659?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7983659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

2. encyclopedia.pub [encyclopedia.pub]

3. benchchem.com [benchchem.com]

4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism
of action and synthetic cascade access to their scaffolds - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A
Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. nbinno.com [nbinno.com]

8. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H
cyanation - PMC [pmc.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC
[pmc.ncbi.nlm.nih.gov]

11. Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and
Five-Membered (Hetero)aromatic Electrophiles | Semantic Scholar [semanticscholar.org]

12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical
compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

13. benchchem.com [benchchem.com]

14. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

15. nbinno.com [nbinno.com]

16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

To cite this document: BenchChem. [Asymmetric Synthesis: Crafting Chirality with Piperidine
Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7983659#efficacy-comparison-of-piperidine-analogs-
in-drug-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://encyclopedia.pub/entry/40989
https://www.benchchem.com/pdf/Piperidine_vs_Pyrrolidine_A_Comparative_Analysis_of_Two_Privileged_Scaffolds_in_Drug_Discovery.pdf
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/38731421/
https://pubmed.ncbi.nlm.nih.gov/38731421/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Stereoselective_Synthesis_of_Piperidine_Derivatives.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-piperidine-derivatives-in-pharmaceutical-synthesis-pd
https://pmc.ncbi.nlm.nih.gov/articles/PMC7158869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7158869/
https://www.benchchem.com/pdf/Asymmetric_Synthesis_of_Chiral_Piperidine_Compounds_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://www.semanticscholar.org/paper/Data-Rich-Experimentation-Enables-Couplings-of-and-Sather-Martinot/b05398cbba91d49057a7a05814c6d4f95fb0b1bb
https://www.semanticscholar.org/paper/Data-Rich-Experimentation-Enables-Couplings-of-and-Sather-Martinot/b05398cbba91d49057a7a05814c6d4f95fb0b1bb
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07412e
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07412e
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Piperidine_Mediated_Reactions.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1364751.html
https://www.nbinno.com/article/pharmaceutical-intermediates/role-piperidine-derivatives-advanced-chemical-synthesis-gc
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJl9dbsG7JYqYezmfkQmFw_Lr2LR06YP21uv9rzjFHDMlX5OWzBMB1ZGwdQV-8HjxWvn656jNviTvc72NAAlKkNWpIuKbauE5rDq9zxQDFx8LnuF_5OIBves7Kl6JnGWZOvNLRqfBSkvyPUU=
https://www.benchchem.com/product/b7983659#efficacy-comparison-of-piperidine-analogs-in-drug-synthesis
https://www.benchchem.com/product/b7983659#efficacy-comparison-of-piperidine-analogs-in-drug-synthesis
https://www.benchchem.com/product/b7983659#efficacy-comparison-of-piperidine-analogs-in-drug-synthesis
https://www.benchchem.com/product/b7983659#efficacy-comparison-of-piperidine-analogs-in-drug-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7983659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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